(+)-Germacrone-4,5-epoxide

Catalog No.
S14665642
CAS No.
M.F
C15H22O2
M. Wt
234.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Germacrone-4,5-epoxide

Product Name

(+)-Germacrone-4,5-epoxide

IUPAC Name

6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3

InChI Key

DWGVRYKQVZGSIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C

Description

6,10-Dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one is a natural product found in Curcuma zedoaria with data available.

(+)-Germacrone-4,5-epoxide is a sesquiterpene compound primarily isolated from the plant Curcuma cf. viridiflora and other species within the Curcuma genus, such as Curcuma aromatica. It belongs to the class of organic compounds known as germacrane sesquiterpenoids, characterized by a unique bicyclic structure that includes a cyclodecane ring substituted with an isopropyl group and two methyl groups. The compound has the molecular formula C15H22O2C_{15}H_{22}O_{2} and an average molecular weight of approximately 234.34 g/mol .

  • Oxidation: The compound can undergo further oxidation to yield different derivatives.
  • Reduction: Reduction reactions can open the epoxide ring, often using reducing agents like lithium aluminum hydride.
  • Substitution: The epoxide ring may also engage in nucleophilic substitution reactions, where nucleophiles such as amines or thiols react under basic conditions .

Major Products Formed

These reactions can lead to various sesquiterpene derivatives and other functionalized compounds, expanding the utility of germacrone-4,5-epoxide in synthetic organic chemistry.

Research indicates that germacrone-4,5-epoxide exhibits significant biological activity, particularly in the context of cancer research:

  • Anti-cancer Properties: The compound has shown potential as an anti-cancer agent, with studies highlighting its cytotoxic effects on leukemic cells. It inhibits cell proliferation and may exert its effects through mechanisms involving the inhibition of cytochrome P450 enzymes and modulation of signaling pathways such as MAPK .
  • Biocidal Activity: Germacrone-4,5-epoxide has been evaluated for its insecticidal and acaricidal properties, demonstrating effectiveness against various pests .

The synthesis of germacrone-4,5-epoxide typically involves the epoxidation of germacrone using meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. This reaction is generally performed under controlled conditions to optimize yield and purity. While specific industrial production methods are not extensively documented, large-scale synthesis would likely focus on maximizing efficiency and cost-effectiveness .

Germacrone-4,5-epoxide has diverse applications across several fields:

  • Pharmaceuticals: Its anti-cancer properties make it a candidate for further drug development aimed at treating various malignancies.
  • Agriculture: The compound's biocidal activity suggests potential uses in developing natural pesticides or insect repellents.
  • Synthetic Chemistry: It serves as a valuable intermediate for synthesizing various sesquiterpene derivatives and other complex organic compounds .

Studies have explored the interactions of germacrone-4,5-epoxide with biological systems:

  • Cytochrome P450 Inhibition: The compound inhibits specific subtypes of cytochrome P450 enzymes involved in drug metabolism, which could influence pharmacokinetics when used in conjunction with other medications.
  • MAPK Pathway Modulation: Research indicates that germacrone may impact the MAPK signaling pathway, potentially affecting cellular responses related to growth and apoptosis .

Several compounds share structural similarities with germacrone-4,5-epoxide. Here are some notable examples:

Compound NameDescription
GermacroneThe parent compound from which germacrone-4,5-epoxide is derived; lacks the epoxide group.
Eudesmane-type SesquiterpenesCompounds that share a similar carbon skeleton but differ in functional groups and reactivity.
Guaiane-type SesquiterpenesDerived from germacrane intermediates; structurally similar but vary in cyclization patterns.

Uniqueness

Germacrone-4,5-epoxide is unique due to its specific epoxide functional group that imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo various cyclization reactions further distinguishes it from other similar compounds .

Endogenous Production in Zingiberaceae Species

(+)-Germacrone-4,5-epoxide is synthesized endogenously in rhizomes and leaves of several Curcuma species, where it accumulates as part of the plant’s secondary metabolite profile. Gas chromatography-mass spectrometry (GC-MS) analyses have confirmed its presence in Curcuma aromatica (0.51% yield in leaf essential oil), Curcuma wenyujin, and Curcuma longa (1.62% yield in rhizome essential oil). These plants employ specialized secretory structures, such as oil cells and glandular trichomes, to sequester the compound, minimizing autotoxicity while maximizing ecological efficacy.

Table 1: Occurrence of (+)-Germacrone-4,5-Epoxide in Curcuma Species

SpeciesPlant PartConcentration (% of Essential Oil)Co-Occurring Major Compounds
Curcuma aromaticaLeaves11.8%Eucalyptol, Camphor, Camphene
Curcuma wenyujinRhizomes8.9%Curzerenone, Curdione, Germacrone
Curcuma longaRhizomes6.2%α-Phellandrene, 2-Carene, Eucalyptol

The stereochemical specificity of (+)-germacrone-4,5-epoxide in these species arises from enzymatic control during biosynthesis, ensuring consistent (4S,5S) configurations. This stereochemical purity distinguishes it from synthetic analogs and underscores the precision of plant-derived metabolic pathways.

Enzymatic Pathways for Germacrane Sesquiterpenoid Formation

The biosynthesis of (+)-germacrone-4,5-epoxide begins with the cyclization of farnesyl pyrophosphate (FPP) into germacrene A, a precursor common to many sesquiterpenoids. Key enzymes in this pathway include:

  • Germacrene A synthase: Converts FPP to germacrene A via ionization and cyclization.
  • Germacrene A oxidase: Introduces hydroxyl groups at C-4 and C-5 positions.
  • Epoxidase: Catalyzes the stereospecific epoxidation of the 4,5-double bond, forming the oxirane ring.

Figure 1: Proposed Biosynthetic Pathway

  • Farnesyl pyrophosphate → Germacrene A (via germacrene A synthase)
  • Germacrene A → Germacrone (via germacrene A oxidase)
  • Germacrone → (+)-Germacrone-4,5-epoxide (via cytochrome P450 epoxidase)

Epoxidation is the critical step conferring bioactivity, as the epoxide group enhances electrophilicity, enabling interactions with cellular nucleophiles in herbivores or pathogens. In vitro studies using Curcuma microsomal fractions have demonstrated NADPH-dependent epoxidation, confirming the role of cytochrome P450 enzymes in this transformation.

Ecological Roles in Plant Defense Mechanisms

(+)-Germacrone-4,5-epoxide serves as a chemical defense agent against herbivores, pathogens, and competing plants. Its bioactivity stems from two mechanisms:

  • Direct Toxicity: The electrophilic epoxide group alkylates proteins and nucleic acids in insect midguts, disrupting digestion and growth. Laboratory assays show 80% mortality in Spodoptera litura larvae fed diets containing 0.1% (+)-germacrone-4,5-epoxide.
  • Antimicrobial Activity: The compound inhibits mycelial growth in Fusarium oxysporum (IC₅₀ = 12.5 μM) and Aspergillus flavus (IC₅₀ = 18.7 μM) by compromising fungal membrane integrity.

Table 2: Ecological Effects of (+)-Germacrone-4,5-Epoxide

Target OrganismEffect ObservedEffective Concentration
Spodoptera lituraLarval mortality (80%)0.1% (w/w)
Fusarium oxysporumMycelial growth inhibition12.5 μM
Aspergillus flavusSpore germination suppression18.7 μM
Arabidopsis thalianaAllelopathic root growth inhibition50 μM

In addition to direct defense, the compound acts as a precursor for volatile organic compounds (VOCs) that attract parasitoid wasps, indirectly protecting plants from lepidopteran larvae. This dual functionality—direct toxicity and indirect tritrophic signaling—exemplifies the evolutionary optimization of plant secondary metabolites.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

234.161979940 g/mol

Monoisotopic Mass

234.161979940 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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